molecular formula C11H12N4O3 B5828945 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole

Cat. No.: B5828945
M. Wt: 248.24 g/mol
InChI Key: ZWCCMAGAOPVIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical, including physical, health, and environmental hazards. It also includes precautions for safe handling and use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.

    Etherification: 4-Methyl-2-nitrophenol is then reacted with 2-chloroethylamine to form 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]amine.

    Cyclization: The final step involves the cyclization of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]amine with hydrazine hydrate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or aryl halides.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-[2-(4-Methyl-2-aminophenoxy)ethyl]-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: 1-[2-(4-Carboxy-2-nitrophenoxy)ethyl]-1,2,4-triazole.

Scientific Research Applications

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: Similar structure but lacks the methyl group.

    1-[2-(4-Methylphenoxy)ethyl]-1,2,4-triazole: Similar structure but lacks the nitro group.

    1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1H-imidazole: Similar structure but contains an imidazole ring instead of a triazole ring.

Uniqueness

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole is unique due to the presence of both the nitro and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-9-2-3-11(10(6-9)15(16)17)18-5-4-14-8-12-7-13-14/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCCMAGAOPVIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319720
Record name 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

695156-85-5
Record name 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.